
Beta-Amyloid (1-16), mouse, rat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Amyloid (1-16), mouse, rat is a useful research compound. Molecular weight is 1858. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Development and Therapeutics
Beta-Amyloid (1-16) is crucial for evaluating potential Alzheimer's disease therapies. The peptide serves as a target for γ-secretase inhibitors, which aim to reduce the production of longer Aβ species associated with AD pathology. Research has shown that levels of Aβ 1-15/16 can act as pharmacodynamic biomarkers for assessing the effectiveness of these inhibitors in clinical trials . For example, semagacestat, a γ-secretase inhibitor, demonstrated a dose-dependent increase in cerebrospinal fluid (CSF) levels of Aβ 1-15/16, indicating its potential utility in monitoring drug effects on APP processing .
Biomarker Identification
The Aβ 1-15/16 fragment has been identified as a valuable biomarker for γ-secretase inhibition. In studies involving human subjects treated with semagacestat, increases in CSF concentrations of Aβ 1-15/16 were observed, correlating with decreased levels of longer Aβ species such as Aβ 40 and Aβ 42 . This suggests that measuring Aβ 1-15/16 could provide insights into the efficacy of AD treatments and help identify new therapeutic targets.
Mechanistic Studies in Animal Models
Knock-In Models:
Recent advancements have led to the development of knock-in rat models that express humanized Aβ sequences, including mutations associated with familial AD. These models exhibit pathological features similar to those seen in human AD patients, such as amyloid plaque deposition and tau pathology . The introduction of humanized Aβ sequences allows researchers to study the effects of specific genetic alterations on AD progression and treatment responses.
In Vivo Studies:
Research utilizing Beta-Amyloid (1-16) in rodent models has provided insights into the mechanisms underlying amyloid pathology. For instance, studies have shown that modifications to the Aβ sequence can influence its aggregation properties and interactions with metal ions like zinc, which are implicated in AD pathogenesis . Understanding these interactions may lead to novel therapeutic strategies targeting metal-binding sites within the Aβ structure.
Structural Studies and Therapeutic Targeting
The structural analysis of Beta-Amyloid (1-16) has revealed its minimal zinc-binding domain, which is critical for understanding its role in AD . Investigations into how zinc binding affects the conformation of this peptide can inform the design of immunization strategies aimed at preventing amyloid aggregation. The potential for Beta-Amyloid (1-16) to serve as a therapeutic target highlights its significance in ongoing AD research.
Case Studies and Research Findings
Eigenschaften
Molekulargewicht |
1858 |
---|---|
Sequenz |
DAEFGHDSGFEVRHQK-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.